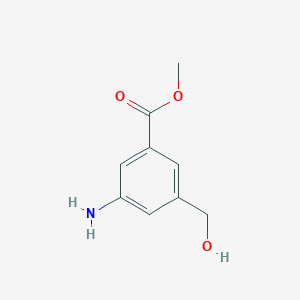![molecular formula C21H17N3O2 B239918 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as MN-64, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. Specifically, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of NAD+. This inhibition leads to a depletion of NAD+ levels, which in turn can lead to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and modulate the immune system, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-inflammatory effects. It has been suggested that N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide may also have neuroprotective effects, as it has been shown to protect neurons from damage in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide as a research tool is that it is relatively easy to synthesize, with a yield of around 25%. Additionally, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to be relatively stable under a variety of conditions, making it a useful tool for in vitro studies. However, one limitation of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of research could focus on its potential as an anti-cancer agent, with further studies needed to determine its efficacy and potential side effects in vivo. Other areas of research could investigate its potential as an anti-inflammatory agent and its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential interactions with other compounds.
Synthesis Methods
The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 2-methyl-5-nitrophenylamine with 6-methyl-2-benzoxazolone. This reaction results in the formation of 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline, which is then reacted with nicotinoyl chloride to form N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The overall yield of this synthesis method is reported to be around 25%.
Scientific Research Applications
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
properties
Product Name |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-5-8-17-19(10-13)26-21(24-17)15-7-6-14(2)18(11-15)23-20(25)16-4-3-9-22-12-16/h3-12H,1-2H3,(H,23,25) |
InChI Key |
XVHXUZKSYZJJRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)

